Phenylacetonitrile

Catalog No.
S581530
CAS No.
140-29-4
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetonitrile

CAS Number

140-29-4

Product Name

Phenylacetonitrile

IUPAC Name

2-phenylacetonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

SUSQOBVLVYHIEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC#N

solubility

less than 1 mg/mL at 63° F (NTP, 1992)
8.54e-04 M
Miscible with oxygenated solvents.
SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE
In water, 100 mg/L at 25 °C
0.1 mg/mL at 25 °C

Synonyms

Phenyl-acetonitrile; (Cyanomethyl)benzene; 2-Phenylacetonitrile; 2-Phenylethanenitrile; Benzeneethanenitrile; Benzyl Cyanide; Benzyl Nitrile; NSC 118418; NSC 3407; Phenacetonitrile; Phenylacetonitrile; α-Cyanotoluene; α-Phenylacetonitrile; α-Tolunitr

Canonical SMILES

C1=CC=C(C=C1)CC#N

The exact mass of the compound Phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992)8.54e-04 mmiscible with oxygenated solvents.sol in all prop in alc, ether; sol in acetonein water, 100 mg/l at 25 °c0.1 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118418. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetonitrile, also known as benzyl cyanide, is a pivotal organic intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Its chemical structure, featuring a phenyl group attached to an acetonitrile moiety, provides two key reactive sites: the nitrile group and the adjacent, activated α-methylene (benzylic) carbon. This dual reactivity makes it a versatile building block for forming critical carbon-carbon and carbon-nitrogen bonds, serving as an essential precursor for compounds like phenobarbital, methylphenidate, and various phenethylamine derivatives. It is typically supplied as a colorless to pale yellow liquid, soluble in common organic solvents like ethanol and ether, but with limited solubility in water.

Substituting Phenylacetonitrile with seemingly similar reagents like benzyl chloride or its substituted analogs introduces significant changes in reaction pathways, handling requirements, and byproduct profiles. Benzyl chloride, a common benzylation agent, reacts via nucleophilic substitution of a halide, a fundamentally different mechanism than the base-catalyzed C-C bond formations enabled by the acidic α-protons of Phenylacetonitrile. This difference dictates the choice of base, solvent, and compatible functional groups. Furthermore, benzyl halides are potent lachrymators with distinct handling hazards. Using substituted phenylacetonitriles (e.g., with methoxy or nitro groups) directly alters the electronic environment, which modifies the acidity of the α-protons and the reactivity of the aromatic ring, making them unsuitable as direct drop-in replacements in established, validated synthetic processes. For many regulated pharmaceutical syntheses, Phenylacetonitrile is the mandated starting material, where substitution would require complete process re-validation.

High Selectivity in Primary Amine Synthesis via Catalytic Hydrogenation

In the catalytic hydrogenation of benzyl cyanide (Phenylacetonitrile) to produce the primary amine 2-phenylethylamine (PEA), controlling selectivity against the formation of the secondary amine byproduct, N,N-bis(2-phenylethyl)amine (BPEA), is critical. Research shows that reaction medium engineering is key. While hydrogenation in a neat n-hexane solvent leads almost exclusively to the undesired BPEA, the addition of both water and CO2 to the n-hexane medium achieves a high selectivity of >90% for the target primary amine, PEA. This demonstrates a process-specific advantage where Phenylacetonitrile can be selectively converted to a high-value primary amine under optimized, green chemistry conditions.

Evidence DimensionProduct Selectivity (% PEA)
Target Compound Data>90% (in n-hexane-water-CO2 medium)
Comparator Or BaselineAlmost 0% (in neat n-hexane medium, yields secondary amine BPEA as main product)
Quantified Difference>90% improvement in primary amine selectivity
ConditionsCatalytic hydrogenation with a 5wt% Pd/Al2O3 catalyst at 323 K.

This enables the high-yield production of 2-phenylethylamine, a crucial precursor for many pharmaceuticals, by preventing costly byproduct formation and subsequent purification steps.

Enabling C-C Bond Formation via Base-Catalyzed Self-Condensation (Thorpe Reaction)

The α-protons of Phenylacetonitrile are sufficiently acidic (pKa ≈ 21.9) to be removed by a strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion is central to reactions like the Thorpe-Ziegler condensation, a classical method for C-C bond formation. In this base-catalyzed self-condensation, the carbanion of one Phenylacetonitrile molecule attacks the electrophilic nitrile carbon of a second molecule, ultimately forming a β-enaminonitrile. This reactivity is distinct from that of benzyl halides, which are not amenable to self-condensation, or phenylacetic acid, where the methylene group is a much weaker nucleophile.

Evidence DimensionReactivity in Base-Catalyzed Self-Condensation
Target Compound DataForms a resonance-stabilized carbanion (pKa ≈ 21.9), enabling Thorpe-Ziegler reaction.
Comparator Or BaselineBenzyl Halides (undergo substitution, not condensation); Phenylacetic Acid (weaker nucleophile, forms carboxylate anion).
Quantified DifferenceQualitatively different reaction pathway unavailable to common substitutes.
ConditionsReaction with a strong, non-nucleophilic base (e.g., LHMDS, NaH) in an aprotic polar solvent.

This specific reactivity allows for the synthesis of complex cyclic ketones and other structures that are inaccessible using simple benzylation agents like benzyl chloride.

High-Yield Precursor for Phenylacetic Acid via Hydrolysis

Phenylacetonitrile serves as a direct and high-yielding precursor to phenylacetic acid, a key intermediate for pharmaceuticals like penicillin and antidepressants. Patented non-catalytic hydrolysis methods using near-critical water demonstrate the efficiency of this conversion. For example, reacting Phenylacetonitrile in deionized water at 270°C for 5 hours can produce phenylacetic acid with a purity of 99.1% and a yield of 92.0%. This provides a clean and efficient route compared to multi-step syntheses or those starting from more oxidized precursors.

Evidence DimensionProduct Yield (%)
Target Compound DataUp to 92.0%
Comparator Or BaselineAlternative multi-step synthetic routes.
Quantified DifferenceHigh-yield in a single transformation step.
ConditionsNon-catalytic hydrolysis in near-critical water (270°C, 5h, 6:1 water-to-nitrile mass ratio).

Procuring Phenylacetonitrile provides a direct, high-yield, and scalable pathway to phenylacetic acid, a regulated and commercially important pharmaceutical intermediate.

High-Selectivity Synthesis of 2-Phenylethylamine (PEA) for Pharmaceuticals

Phenylacetonitrile is the preferred precursor for producing the primary amine 2-phenylethylamine when high purity is required. By leveraging an optimized catalytic hydrogenation process with a water and CO2 co-solvent system, manufacturers can achieve over 90% selectivity, minimizing the formation of secondary amine byproducts that are difficult and costly to remove. This makes it the material of choice for synthesizing PEA-based active pharmaceutical ingredients.

Construction of Complex Cyclic and Acyclic Scaffolds via Thorpe-Ziegler Condensation

For synthetic targets requiring the formation of β-enaminonitriles or cyclic α-cyano ketones, Phenylacetonitrile is the appropriate starting material. Its unique ability to undergo base-catalyzed self-condensation via the Thorpe-Ziegler reaction provides a direct pathway for complex C-C bond formation, a transformation not accessible with substitutes like benzyl chloride.

Scalable and Efficient Production of Phenylacetic Acid

When the target molecule is phenylacetic acid, a key intermediate for penicillin G and various NSAIDs, Phenylacetonitrile serves as an excellent, direct precursor. Its efficient conversion via high-temperature water hydrolysis offers a scalable and high-yield (up to 92%) manufacturing route, avoiding more complex or lower-yielding alternatives.

Physical Description

Phenylacetonitrile, liquid appears as a colorless oily liquid with an aromatic odor. Insoluble in water and slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid

Color/Form

Colorless oily liquid

XLogP3

1.6

Boiling Point

451.4 °F at 760 mm Hg (EPA, 1998)
233.5 °C

Flash Point

215 °F (NTP, 1992)
102 °C (closed cup)
235 °F (113 °C) (Open cup)

Density

1.0214 at 59 °F (EPA, 1998)
1.0205

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Aromatic odo

Melting Point

-10.8 °F (EPA, 1998)
-23.8 °C
-23.8°C

UNII

23G40PRP93

GHS Hazard Statements

Aggregated GHS information provided by 1690 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 140 °F (EPA, 1998)
0.09 mmHg
0.089 mm Hg at 25 °C /Extrapolated/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-29-4

Wikipedia

Phenylacetonitrile

Methods of Manufacturing

Reaction of benzyl chloride with potassium cyanide
... Made from benzyl chloride, and sodium cyanide
Phenylacetonitrile is produced by the reaction of benzyl chloride with alkali cyanide in alcohol or aqueous solution under phase transfer catalysis with N,N-dialkylbenzylammonium chloride.

General Manufacturing Information

Benzeneacetonitrile: ACTIVE

Dates

Last modified: 08-15-2023

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